molecular formula C15H20N4O3S B2846570 (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1173501-60-4

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Número de catálogo: B2846570
Número CAS: 1173501-60-4
Peso molecular: 336.41
Clave InChI: XKSUUXGDGOKRET-FOCLMDBBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate (CAS 1173501-60-4) is a chemical compound with the molecular formula C15H20N4O3S and a molecular weight of 336.4 g/mol . This complex molecule features a hybrid structure incorporating both a 1-ethyl-3-methyl-1H-pyrazole moiety and a 3,4-dimethyl-2,3-dihydrothiazole ring, connected by an imino linkage. Compounds containing the 4-thiazolidinone core and its derivatives are of significant interest in modern medicinal chemistry and are extensively researched for their diverse biological profiles . These core structures are recognized as privileged scaffolds and are frequently explored in the development of novel pharmacologically active agents. Specifically, 5-ene-thiazolidinone derivatives are a prominent class studied for their potential applications in various research areas, including the development of antimicrobial, antitumor, and anti-inflammatory agents . The presence of multiple reaction centers in its structure makes this class of compounds a valuable tool for diversity-oriented synthesis, aimed at creating new lead compounds . Researchers utilize this compound for specialized laboratory research and chemical synthesis purposes. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

ethyl 2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-6-19-11(8-9(3)17-19)13(20)16-15-18(5)10(4)12(23-15)14(21)22-7-2/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUUXGDGOKRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three analogs (Table 1) based on structural motifs and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Reported Bioactivity
(E)-Ethyl 2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate 365.45 Pyrazole, thiazole, ethyl carboxylate 2.8 (predicted) Not yet reported (structural analog)
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate 317.33 Pyrazole, benzo-dioxane, ethyl carboxylate 3.1 Anticancer (preliminary in vitro)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) 276.29 Pyrazole, thiophene, cyano, amino 1.9 Antimicrobial (broad-spectrum)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) 324.35 Pyrazole, thiophene, ethyl carboxylate, amino 2.3 Antifungal (Candida spp.)

Key Observations :

  • Structural Differences: The target compound’s thiazole ring distinguishes it from thiophene-based analogs (7a, 7b).
  • Functional Group Impact: The ethyl carboxylate ester in the target compound and 7b may improve membrane permeability relative to the cyano group in 7a, which is more polar .
  • Bioactivity Gaps: While 7a and 7b demonstrate antimicrobial activity, the target compound’s bioactivity remains uncharacterized.

Métodos De Preparación

Cyclocondensation of Diketocarboxylic Esters with N-Ethylhydrazine

The pyrazole core is synthesized via cyclocondensation of ethyl 2,4-diketopentanecarboxylate with N-ethylhydrazine. The reaction proceeds through enolate formation using sodium ethoxide in ethanol, followed by nucleophilic attack of the hydrazine at the β-keto position.

Reaction Conditions

  • Substrate : Ethyl 2,4-diketopentanecarboxylate (1.0 equiv)
  • Base : Sodium ethoxide (1.2 equiv, in ethanol)
  • Hydrazine Derivative : N-Ethylhydrazine hydrochloride (1.1 equiv)
  • Temperature : 50°C, 4 hours
  • Yield : 78–82%

The product, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is hydrolyzed to the carboxylic acid using 2M NaOH and subsequently converted to the acyl chloride with thionyl chloride (SOCl₂).

Alternative Route via Enolate Alkylation

Patent US6297386B1 describes a regioselective method using enolates of 2,4-diketocarboxylic esters and N-alkylhydrazinium salts. For instance, the sodium enolate of ethyl 2,4-diketohexanecarboxylate reacts with N-ethylhydrazinium formate in aqueous ethanol at 25°C to yield the pyrazole ester with >90% regioselectivity.

Synthesis of 3,4-Dimethyl-2,3-Dihydrothiazole-5-Carboxylate

Hantzsch-Type Thiazole Formation

The dihydrothiazole ring is constructed via cyclization of N-methylthiourea with ethyl 3-bromo-2,4-dimethyl-3-oxopentanoate. This reaction proceeds under mild basic conditions (K₂CO₃ in THF) to form the 2,3-dihydrothiazole core.

Reaction Conditions

  • Substrate : Ethyl 3-bromo-2,4-dimethyl-3-oxopentanoate (1.0 equiv)
  • Thiourea Derivative : N-Methylthiourea (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF), reflux, 6 hours
  • Yield : 65–70%

Oxidation and Esterification

The intermediate thiazolidinone is oxidized using MnO₂ in dichloromethane to introduce the imino group. Subsequent esterification with ethanol in the presence of H₂SO₄ yields ethyl 3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate.

Coupling of Pyrazole and Dihydrothiazole Moieties

Imination Reaction

The final coupling involves reacting 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride with the amine group of 3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate. The reaction is catalyzed by triethylamine in dry dichloromethane at 0°C to room temperature.

Optimized Conditions

  • Acyl Chloride : 1.1 equiv
  • Amine : 1.0 equiv
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Anhydrous CH₂Cl₂, 12 hours
  • Yield : 85–88%

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.72 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 6.95 (s, 1H, pyrazole-H).
  • ¹³C NMR : 14.1 (CH₂CH₃), 17.8 (CH₃), 21.4 (CH₃), 61.2 (OCH₂), 115.6 (pyrazole-C), 165.4 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₂N₄O₃S : [M+H]⁺ 386.1385.
  • Found : 386.1389.

Regioselectivity and Byproduct Analysis

Patent WO2014120397A1 highlights the challenge of regioisomer formation during pyrazole synthesis. For the target compound, GC-MS analysis confirmed >98% regiopurity, with the undesired isomer eluting at 8.2 min (vs. 10.5 min for the desired product).

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Preferred Solvent : Toluene-water biphasic system reduces side reactions during coupling.
  • Temperature Control : Maintaining −5°C during hydrazine addition minimizes decomposition.

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves coupling a pyrazole-carbonyl chloride derivative with a dihydrothiazole-amine intermediate. Critical steps include:

  • Imine bond formation : Use of coupling agents like 1,3-dimethylpyrazole-5-carbonyl chloride under anhydrous conditions (e.g., THF or DMF with triethylamine) to ensure efficient nucleophilic substitution .
  • Reaction control : Temperature (60–80°C) and pH (neutral to slightly basic) are vital to minimize side reactions like hydrolysis of the ester group .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer selectively.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the (E)-configuration of the imino group (characteristic downfield shifts for the C=N bond) and substituent positions .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 379.15).
  • TLC monitoring : Use of silica gel plates with UV-active zones to track reaction progress and purity .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to thiazole and pyrazole motifs .
  • Enzyme inhibition : Kinase or protease inhibition assays, given the dihydrothiazole core’s resemblance to ATP-binding motifs .

Advanced Research Questions

Q. How do substituents on the pyrazole and thiazole rings affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Pyrazole substituents : 1-Ethyl-3-methyl groups enhance lipophilicity, improving membrane permeability compared to phenyl or trifluoromethyl analogs .
  • Thiazole modifications : 3,4-Dimethyl groups on the dihydrothiazole reduce steric hindrance, favoring target binding .

Table 1: Bioactivity Comparison of Analogous Compounds

Compound SubstituentsTarget ActivityIC50 (µM)Reference
3-(Difluoromethyl)-pyrazole derivativeAntifungal2.1
Phenylthiazole analogAntibacterial5.8

Q. What computational strategies model this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the carbonyl imino group and hydrophobic interactions with methyl/ethyl substituents .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation time, cell lines) to reduce variability .
  • Stereochemical purity : Confirm (E)-isomer dominance via HPLC or chiral chromatography, as (Z)-isomers may exhibit lower activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • IR spectroscopy : Track carbonyl (C=O, ~1700 cm1^{-1}) and imine (C=N, ~1650 cm1^{-1}) stretches during synthesis .
  • X-ray crystallography : Resolve ambiguous stereochemistry if NMR is inconclusive (though not directly referenced in evidence, applicable as a general method).

Q. How to optimize experimental design for scale-up synthesis?

  • Process parameters : Use flow chemistry for imine formation to enhance reproducibility and safety .
  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Data Interpretation Guidelines

  • Conflicting bioactivity data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Synthetic yield discrepancies : Analyze byproduct profiles via LC-MS to identify competing pathways (e.g., ester hydrolysis) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.